An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Gluconate for Research Applications
An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Gluconate for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of ferrous gluconate (C₁₂H₂₂FeO₁₄), a widely used organic iron supplement. The methodologies detailed herein are tailored for research and development settings, emphasizing precision, purity, and thorough analytical validation.
Synthesis of Ferrous Gluconate
The synthesis of ferrous gluconate can be achieved through several methods, including the direct reaction of gluconic acid with iron powder or the double decomposition reaction between a gluconate salt and a ferrous salt.[1][2][3] The most common and reliable method for laboratory-scale synthesis involves the metathesis reaction between calcium gluconate and ferrous sulfate, which leverages the low solubility of the calcium sulfate byproduct to drive the reaction to completion.[4][5]
Experimental Protocol: Double Decomposition Method
This protocol details the synthesis of ferrous gluconate dihydrate from calcium gluconate and ferrous sulfate.[4]
Materials:
-
Calcium Gluconate (C₁₂H₂₂CaO₁₄·H₂O)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Deionized Water
-
Reaction Vessel (e.g., 3-neck round-bottom flask) with overhead stirrer and condenser
-
Heating Mantle
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Filtration apparatus (e.g., Büchner funnel)
-
Rotary Evaporator
Procedure:
-
Dissolution of Calcium Gluconate: In the reaction vessel, dissolve calcium gluconate in deionized water at a mass ratio of 1:5 (e.g., 100 g of calcium gluconate in 500 mL of water). Heat the mixture to 90-100°C with continuous stirring until the calcium gluconate is completely dissolved.[4]
-
Preparation of Ferrous Sulfate Solution: Separately, prepare a solution of ferrous sulfate by dissolving it in deionized water at a mass ratio of 1:1.5.[4]
-
Reaction: Slowly add the ferrous sulfate solution to the hot calcium gluconate solution. The mass ratio of calcium gluconate to ferrous sulfate should be approximately 1:0.625.[4] Upon addition, a white precipitate of calcium sulfate (CaSO₄) will form.
-
Reaction Completion: Maintain the temperature at 90-100°C and continue stirring for 60 minutes after the addition is complete to ensure the reaction goes to completion.[4] To prevent the oxidation of Fe²⁺ to Fe³⁺, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen).[1]
-
Filtration: Hot-filter the reaction mixture to remove the precipitated calcium sulfate. The filtrate is a solution of ferrous gluconate. Wash the precipitate with a small amount of hot deionized water to recover any remaining product.
-
Concentration and Crystallization: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 60°C to avoid oxidation.[1] Reduce the volume until the solution is saturated.
-
Isolation and Drying: Cool the concentrated solution to approximately 5°C to induce crystallization.[1] Collect the resulting yellowish-grey to pale greenish-yellow crystals by filtration. Wash the crystals with a small amount of cold deionized water and dry them under vacuum at room temperature.[6] The final product is typically ferrous gluconate dihydrate.[6]
Synthesis Data
The following table summarizes typical quantitative parameters for the described synthesis method.
| Parameter | Value/Range | Reference |
| Reactant Mass Ratio (Ca Gluconate:FeSO₄) | 1 : 0.625 | [4] |
| Reaction Temperature | 90 - 100 °C | [4] |
| Reaction Time | 60 minutes | [4] |
| pH Range (for stability) | 3.8 - 4.6 | [3][5] |
| Typical Yield | ~80% | [4] |
Characterization of Ferrous Gluconate
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic, diffraction, thermal, and chemical methods is employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups within the ferrous gluconate molecule and confirm the coordination of the gluconate ligand to the iron center.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried ferrous gluconate sample (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent disc.
-
Analysis: Record the spectrum in the wavenumber range of 4000–400 cm⁻¹.[8]
-
Interpretation: Identify the key absorption peaks corresponding to the hydroxyl, C-H, and carboxylate functional groups. A broad, intense absorption peak between 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups and water of hydration.[7][9] The asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻) are also key identifiers.
X-ray Diffraction (XRD)
XRD analysis determines the crystalline or amorphous nature of the synthesized material and provides information about its crystal structure.[2]
Experimental Protocol:
-
Sample Preparation: Place a sufficient amount of the finely powdered ferrous gluconate sample onto a sample holder.
-
Analysis: Perform the XRD scan using a powder diffractometer with Cu Kα radiation. A typical scan range is a 2θ angle between 5° and 65°.[2]
-
Interpretation: The resulting diffractogram will show sharp peaks for a crystalline structure or a broad halo for an amorphous one.[2] Hydrated ferrous gluconate typically crystallizes in a monoclinic system (space group I2), while the anhydrous form may be triclinic.[10][11][12]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, dehydration, and decomposition of the compound.[6][8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina or platinum crucible.
-
Analysis: Heat the sample from room temperature to a final temperature of ~600°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., static air or dynamic nitrogen).[6]
-
Interpretation: The TGA curve will show mass loss steps, typically corresponding to the loss of water of hydration (dehydration). The DSC curve will show endothermic or exothermic peaks associated with these transitions. For ferrous gluconate dihydrate, an endothermic peak around 108°C indicates the loss of two water molecules.[6] An exothermic peak around 210°C can indicate oxidative decomposition.[2]
Purity and Assay
Chemical assays are critical for determining the purity of the synthesized ferrous gluconate and quantifying impurities.
Experimental Protocol (Assay for Ferrous Iron): This redox titration method determines the percentage of ferrous iron (Fe²⁺).
-
Sample Preparation: Accurately weigh about 1.5 g of the synthesized ferrous gluconate and dissolve it in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid.[13]
-
Reduction of Ferric Iron: To ensure all iron is in the ferrous state, add 250 mg of zinc dust to the solution. Stopper the flask and let it stand for 20 minutes until the solution is colorless. This reduces any Fe³⁺ impurity to Fe²⁺.[13]
-
Filtration: Filter the solution through a crucible containing a thin layer of zinc dust to remove excess zinc.[13]
-
Titration: Immediately titrate the filtrate with a standardized 0.1 N ceric sulfate solution, using an appropriate indicator (e.g., orthophenanthroline).[14]
-
Calculation: Calculate the percentage of ferrous gluconate based on the volume of titrant used. The purity should be between 97.0% and 102.0% on a dried basis.
Experimental Protocol (Limit of Ferric Iron):
-
Sample Preparation: Dissolve about 5 g of the sample in a mixture of 100 mL of water and 10 mL of hydrochloric acid. Add 3 g of potassium iodide.[13]
-
Reaction: Allow the solution to stand in the dark for 5 minutes. Any Fe³⁺ present will oxidize the iodide to iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. The amount of ferric iron should not exceed 2.0%.
Summary of Characterization Data
The table below presents typical data obtained from the characterization of ferrous gluconate dihydrate.
| Technique | Parameter | Typical Value/Observation | Reference |
| FTIR | O-H Stretch (Hydroxyl & H₂O) | Broad peak, 3200 - 3600 cm⁻¹ | [7][9] |
| C=O Stretch (Carboxylate) | ~1550 - 1650 cm⁻¹ | [7] | |
| XRD | Crystal System (Hydrated) | Monoclinic, Space Group I2 | [10][11][12] |
| Thermal Analysis | Dehydration (Endotherm) | ~108 °C (loss of 2 H₂O) | [6] |
| Decomposition (Exotherm) | ~210 °C | [2] | |
| Purity | Assay (C₁₂H₂₂FeO₁₄) | 97.0% - 102.0% | |
| Ferric Iron (Fe³⁺) Limit | ≤ 2.0% | ||
| Loss on Drying | 6.5% - 10.0% | [13] |
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and characterization of ferrous gluconate.
Caption: Workflow for Ferrous Gluconate Synthesis and Characterization.
Cellular Iron Metabolism Pathway
Ferrous gluconate serves as a source of ferrous iron (Fe²⁺). The diagram below outlines the key signaling pathway for iron uptake, trafficking, and regulation within the human body.
Caption: Cellular Iron Uptake and Metabolism Pathway.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. scispace.com [scispace.com]
- 3. CN102992998A - Preparation method of ferrous gluconate - Google Patents [patents.google.com]
- 4. CN116135832A - Preparation method of ferrous gluconate - Google Patents [patents.google.com]
- 5. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. magneticliquid.narod.ru [magneticliquid.narod.ru]
- 7. ruipugroup.com [ruipugroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
- 11. ruipugroup.com [ruipugroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Ferrous Gluconate [drugfuture.com]
- 14. fao.org [fao.org]
